

# 4-(Aminomethyl)benzonitrile CAS number and molecular formula

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## Compound of Interest

Compound Name: 4-(Aminomethyl)benzonitrile

Cat. No.: B084873

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## An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-(aminomethyl)benzonitrile**, a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. It details its chemical and physical properties, synthesis and analysis protocols, and its applications in the development of novel therapeutic agents.

## Chemical Identity and Properties

**4-(Aminomethyl)benzonitrile**, also known as 4-cyanobenzylamine, is a key intermediate in organic synthesis. It is commercially available as a free base and, more commonly, as a hydrochloride salt, which offers enhanced stability and ease of handling.<sup>[1][2]</sup>

Table 1: Chemical Identifiers

Identifier	4-(Aminomethyl)benzonitrile (Free Base)	4-(Aminomethyl)benzonitrile HCl
CAS Number	10406-25-4[3][4]	15996-76-6[5][6]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> [3][4]	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> [1][6][7][8]
IUPAC Name	4-(aminomethyl)benzonitrile[3]	4-(aminomethyl)benzonitrile;hydrochloride[9]
Synonyms	4-Cyanobenzylamine, p-cyanobenzylamine, (4-Cyanophenyl)methanamine[3]	4-Cyanobenzylamine hydrochloride, alpha-Amino-p-tolunitrile hydrochloride[1][10]

Table 2: Physicochemical Properties of 4-(Aminomethyl)benzonitrile HCl

Property	Value	Source
Molecular Weight	168.62 g/mol	[5][6][7][8]
Appearance	White to off-white or yellow solid/powder	[1][2]
Melting Point	274-279 °C (lit.)	[7][10]
Boiling Point	275.4 °C at 760 mmHg	[7]
Flash Point	120.4 °C	[7]
Solubility	Slightly soluble in Water, Methanol, and DMSO	[7]
Storage	Inert atmosphere, Room Temperature	[7]

## Synthesis and Purification

The synthesis of 4-(aminomethyl)benzonitrile typically starts from 4-methylbenzonitrile (p-tolunitrile) and involves a two-step process: benzylic halogenation followed by amination. The

use of methods like the Gabriel or Delépine synthesis for the amination step is preferred to avoid the over-alkylation that can occur with direct amination, thus preventing the formation of secondary and tertiary amine byproducts.

### Step 1: Benzylic Bromination of 4-Methylbenzonitrile

This step introduces a bromine atom at the benzylic position, creating a reactive intermediate.

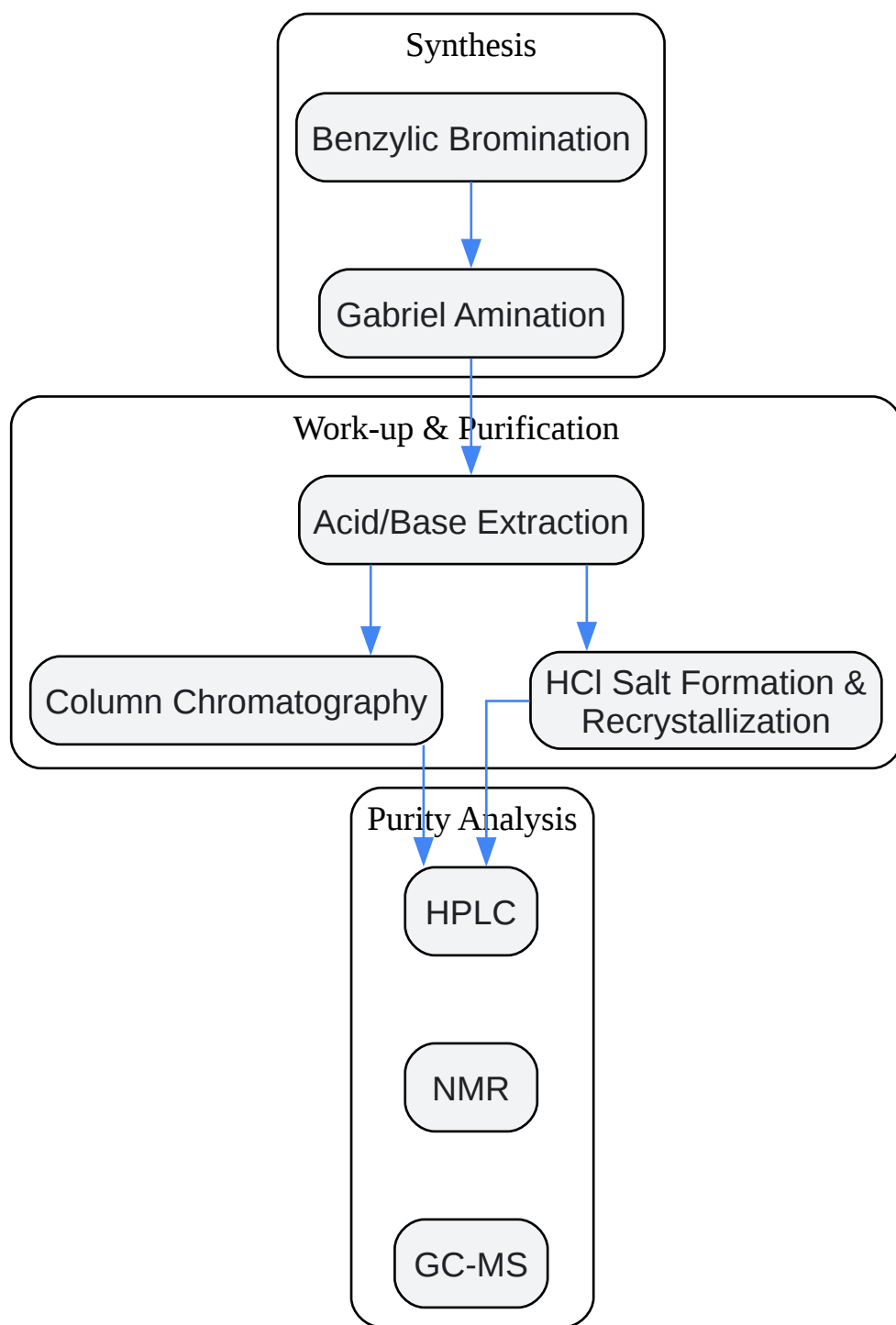
- Materials: 4-methylbenzonitrile, N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide, Carbon tetrachloride (CCl<sub>4</sub>) or other suitable solvent.
- Procedure:
  - Dissolve 4-methylbenzonitrile in an anhydrous solvent (e.g., CCl<sub>4</sub>) in a round-bottom flask fitted with a reflux condenser.
  - Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator like AIBN (0.05 eq.).
  - Heat the mixture to reflux (approx. 80°C) and stir for 3-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  - Once the starting material is consumed, cool the mixture to room temperature.
  - Filter the mixture to remove the succinimide byproduct.
  - Wash the filtrate with water and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzonitrile. This intermediate can often be used in the next step without further purification.

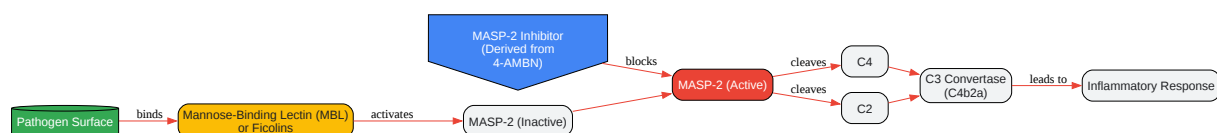
### Step 2: Gabriel Synthesis of 4-(Aminomethyl)benzonitrile

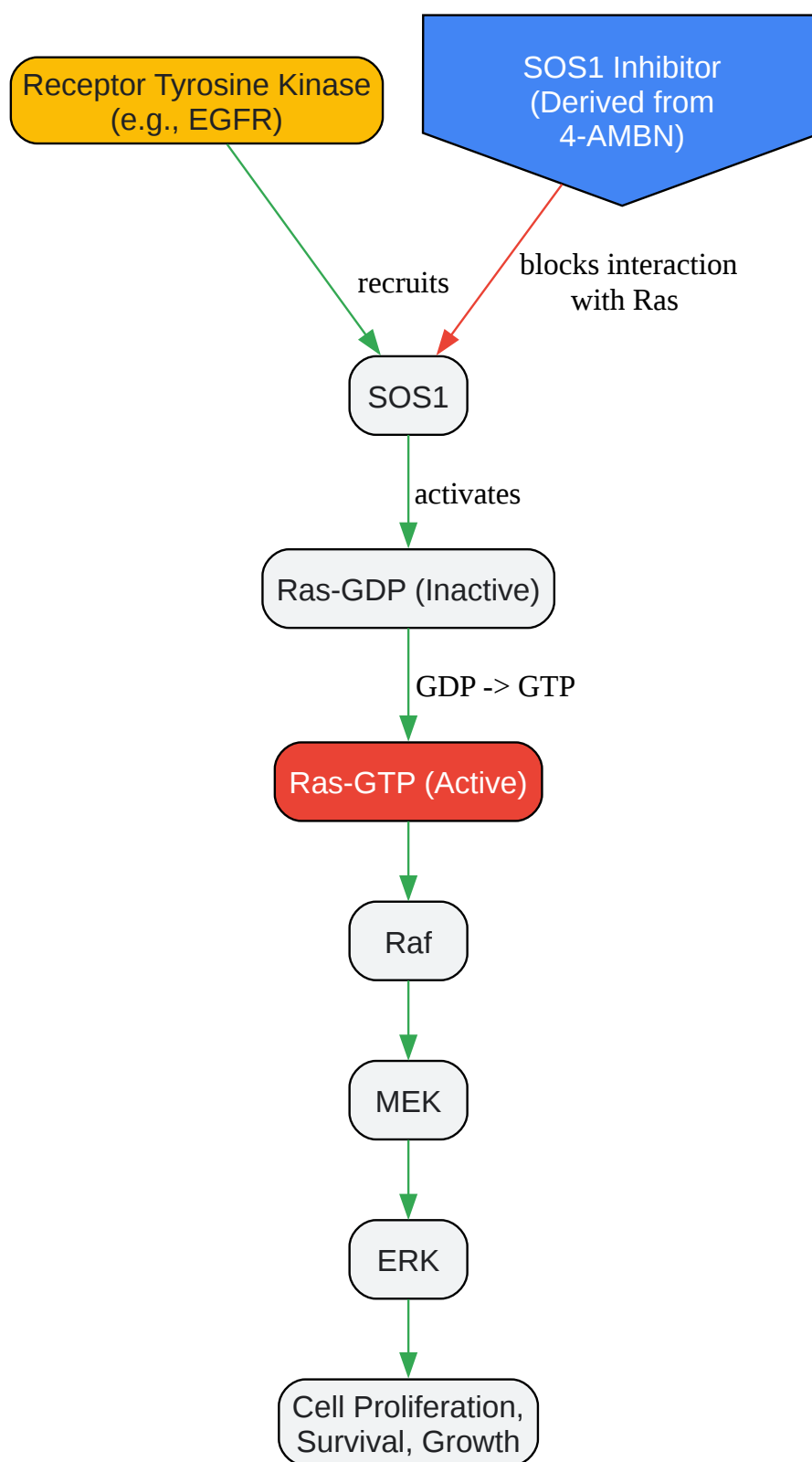
This method converts the benzylic bromide into a primary amine with high selectivity.

- Materials: 4-(bromomethyl)benzonitrile, Potassium phthalimide, N,N-Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.
- Procedure:
  - Suspend potassium phthalimide (1.1 eq.) in anhydrous DMF in a round-bottom flask.
  - Add a solution of 4-(bromomethyl)benzonitrile (1 eq.) in DMF dropwise to the suspension.
  - Heat the reaction mixture to 80-100°C and stir for 2-4 hours to form the N-(4-cyanobenzyl)phthalimide intermediate.
  - Cool the mixture and pour it into water. Collect the precipitated solid by filtration.
  - Suspend the dried phthalimide intermediate in ethanol.
  - Add hydrazine hydrate and heat the mixture to reflux for 4 hours. This cleaves the phthalimide group to release the primary amine.
  - Cool the reaction mixture and acidify with concentrated HCl to precipitate the phthalhydrazide byproduct.
  - Filter the mixture and concentrate the filtrate.
  - Dissolve the residue in water, basify with NaOH solution, and extract the product with an organic solvent (e.g., dichloromethane).
  - Dry the combined organic extracts over Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent under reduced pressure to yield **4-(aminomethyl)benzonitrile**.

The final product can be purified by column chromatography or by converting it to its hydrochloride salt, which can be easily recrystallized to achieve high purity.







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